
1-(3-chloro-4-(1H-pyrrol-1-yl)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloro-4-(1H-pyrrol-1-yl)phenyl)propan-1-one is a chemical compound that features a pyrrole ring attached to a phenyl group, which is further substituted with a chlorine atom and a propanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-(1H-pyrrol-1-yl)phenyl)propan-1-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution on the Phenyl Ring: The phenyl ring is chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Coupling of Pyrrole and Phenyl Rings: The pyrrole ring is then coupled with the chlorinated phenyl ring through a palladium-catalyzed cross-coupling reaction.
Addition of the Propanone Group: The final step involves the addition of the propanone group through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-chloro-4-(1H-pyrrol-1-yl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thiols.
Applications De Recherche Scientifique
1-(3-chloro-4-(1H-pyrrol-1-yl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-chloro-4-(1H-pyrrol-1-yl)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-chloro-4-(1H-pyrrol-1-yl)phenyl)ethanone: Similar structure but with an ethanone group instead of a propanone group.
1-(3-chloro-4-(1H-pyrrol-1-yl)phenyl)methanol: Similar structure but with a methanol group instead of a propanone group.
1-(3-chloro-4-(1H-pyrrol-1-yl)phenyl)butan-1-one: Similar structure but with a butanone group instead of a propanone group.
Uniqueness
1-(3-chloro-4-(1H-pyrrol-1-yl)phenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C13H12ClNO |
|---|---|
Poids moléculaire |
233.69 g/mol |
Nom IUPAC |
1-(3-chloro-4-pyrrol-1-ylphenyl)propan-1-one |
InChI |
InChI=1S/C13H12ClNO/c1-2-13(16)10-5-6-12(11(14)9-10)15-7-3-4-8-15/h3-9H,2H2,1H3 |
Clé InChI |
HNGFXBARGOKMHM-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC(=C(C=C1)N2C=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-pyrrolo[2,3-b]pyridine-5-acetonitrile](/img/structure/B12857840.png)
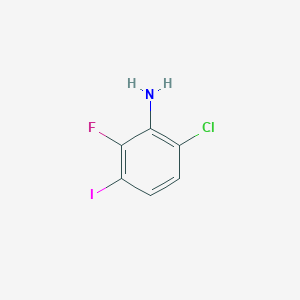
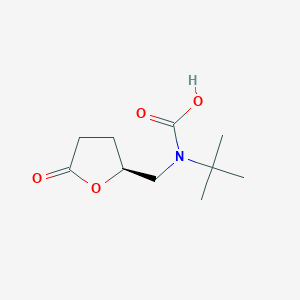
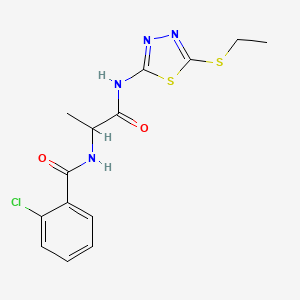
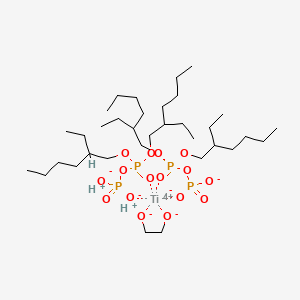
![4-(Methylthio)-2-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12857864.png)
![cis-5-Benzyl-6a-fluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B12857867.png)
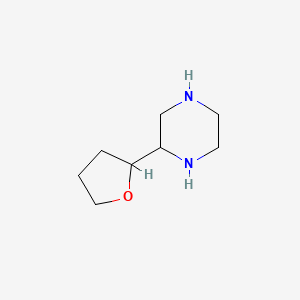

![2-(Bromomethyl)-5-ethylbenzo[d]oxazole](/img/structure/B12857883.png)
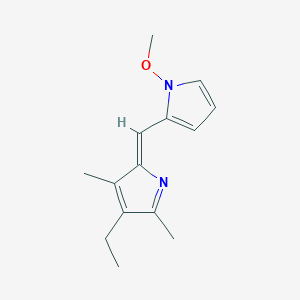

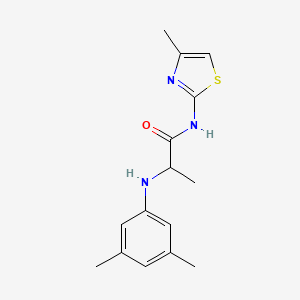
![(S)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B12857919.png)
